molecular formula C4-H6-Cl2 B165236 trans-1,4-Dichloro-2-butene CAS No. 764-41-0

trans-1,4-Dichloro-2-butene

Cat. No.: B165236
CAS No.: 764-41-0
M. Wt: 124.99 g/mol
InChI Key: FQDIANVAWVHZIR-UHFFFAOYSA-N
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Description

Trans-1,4-Dichloro-2-butene: is an organochlorine compound with the chemical formula C4H6Cl2 . It is a colorless liquid with a distinct odor and is known for its use as an intermediate in organic synthesis. This compound is characterized by its two chlorine atoms attached to the butene backbone. It is commonly employed in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .

Mechanism of Action

Target of Action

The primary target of trans-1,4-Dichloro-2-butene is adenine , a component of DNA . The compound is used for the alkylation of adenine to form 9-alkylpurines .

Mode of Action

This compound interacts with its target, adenine, through an alkylation process . This interaction results in the formation of 9-alkylpurines . Additionally, it can react with diethyl malonate to form a vinylcyclopropane derivative . It can also undergo asymmetric allylic alkylation with Grignard reagents in the presence of a copper thiophene carboxylate catalyst .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of adenine derivatives . The formation of 9-alkylpurines from adenine is a significant downstream effect of this pathway . Additionally, the compound can participate in reactions leading to the formation of vinylcyclopropane derivatives .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and has a density of 1183 g/mL at 25 °C . It has a boiling point of 74-76 °C/40 mmHg and a melting point of 1-3 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with adenine and the subsequent formation of 9-alkylpurines . This can lead to changes in the structure and function of DNA.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at a temperature of 2-8°C . It is also known to be highly flammable and toxic if inhaled . Therefore, it should be used only outdoors or in a well-ventilated area . These factors can significantly impact the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Trans-1,4-Dichloro-2-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to alkylate adenine to form 9-alkylpurines, which can affect nucleic acid structures and functions . The compound can also react with diethyl malonate to form vinylcyclopropane derivatives, indicating its potential to participate in various organic reactions . The interactions of this compound with biomolecules such as enzymes and proteins can lead to modifications in their activity and function, which may have downstream effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to alkylate nucleic acids and proteins. This alkylation can lead to the formation of adducts that disrupt the normal function of these biomolecules. For example, the alkylation of adenine by this compound can result in the formation of 9-alkylpurines, which can interfere with DNA replication and transcription . Additionally, the compound’s interactions with enzymes can lead to their inhibition or activation, further affecting cellular processes. These molecular interactions highlight the potential for this compound to exert significant biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1,4-Dichloro-2-butene can be synthesized through the chlorination of butadiene. The process involves the liquid- or vapor-phase chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized to 3,4-dichlorobut-1-ene by heating to temperatures of 60–120 °C in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes, with the chlorination of butadiene being a key step. The process is optimized for large-scale production to meet the demands of various industries .

Chemical Reactions Analysis

Types of Reactions: Trans-1,4-Dichloro-2-butene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Used in substitution reactions.

    Grignard Reagents: Used in allylic alkylation reactions.

    Diethyl Malonate: Used in cyclopropanation reactions.

Major Products:

Properties

IUPAC Name

(E)-1,4-dichlorobut-2-ene
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InChI

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
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InChI Key

FQDIANVAWVHZIR-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCCl)Cl
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Isomeric SMILES

C(/C=C/CCl)Cl
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Molecular Formula

C4H6Cl2
Record name 1,4-DICHLORO-2-BUTENE
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DSSTOX Substance ID

DTXSID6020434
Record name (2E)-1,4-Dichlorobut-2-ene
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Molecular Weight

124.99 g/mol
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Physical Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998), Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] Faintly yellow clear liquid; May decompose on exposure to light, air, or moisture; [MSDSonline]
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Boiling Point

313 °F at 760 mmHg (USCG, 1999), 312 °F at 758 mmHg (EPA, 1998), 155.4 °C, 158 °C
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Flash Point

53 °C, 53 °C (139 °F)
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Solubility

Sol in alcohol, ether, acetone, benzene, SOL IN CHLOROFORM, ORGANIC SOLVENTS, In water, 850 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C
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Density

1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.183 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.183 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers.
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Vapor Density

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

3.0 [mmHg], 3.43 [mmHg], 3.43 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C
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Impurities

Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isomer
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Color/Form

COLORLESS LIQUID, Colorless liquid

CAS No.

764-41-0, 110-57-6
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Record name 1,4-DICHLORO-TRANS-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DICHLORO-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-54 °F (USCG, 1999), 34 to 37 °F (EPA, 1998), 2 °C, Heat of Vaporization: 5.849X10+7 J/kmol @ melting point, Surface Tension: 3.8163X10-2 Newtons/m @ melting point, 3.5 °C
Record name 1,4-DICHLORO-2-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/538
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRANS-1,4-DICHLOROBUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DICHLORO-TRANS-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DICHLORO-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
trans-1,4-Dichloro-2-butene
Reactant of Route 2
trans-1,4-Dichloro-2-butene
Reactant of Route 3
trans-1,4-Dichloro-2-butene
Reactant of Route 4
trans-1,4-Dichloro-2-butene
Reactant of Route 5
trans-1,4-Dichloro-2-butene
Reactant of Route 6
trans-1,4-Dichloro-2-butene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.